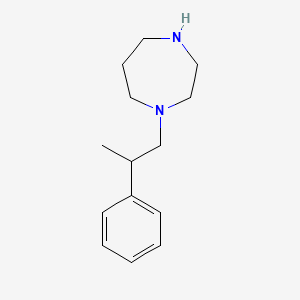

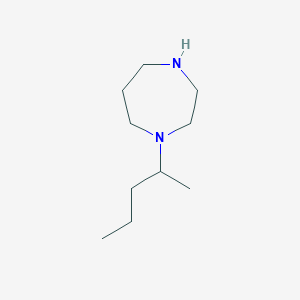

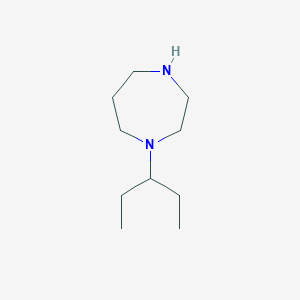

1-(2-Phenylpropyl)-1,4-diazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

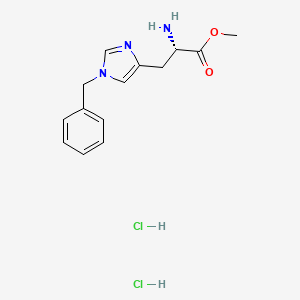

“1-(2-Phenylpropyl)-1,4-diazepane” is a complex organic compound. It likely contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms, and a phenylpropyl group, which is a six-membered aromatic phenyl ring attached to a three-carbon propyl chain .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through various organic reactions. For instance, 2-Phenyl-2-propanol can be synthesized through a Grignard reaction between phenylmagnesium bromide and acetone .Aplicaciones Científicas De Investigación

1-(2-Phenylpropyl)-1,4-diazepane is used in a variety of scientific research applications. It is used as a solvent for organic and inorganic compounds, as a reagent for organic synthesis, and as an intermediate in the synthesis of various pharmaceuticals. It is also used in the production of polymers, dyes, and pigments. In addition, this compound has been used in the synthesis of various heterocyclic compounds, such as pyridines and quinolines.

Mecanismo De Acción

Target of Action

It’s structurally related to phenylpropanolamine , which is known to act as an indirect sympathomimetic by inducing norepinephrine release and thereby activating adrenergic receptors .

Mode of Action

This means it could potentially stimulate the release of norepinephrine, a neurotransmitter that interacts with adrenergic receptors to induce physiological responses such as increased heart rate and blood pressure .

Biochemical Pathways

Phenylpropanolamine, a structurally related compound, is known to be involved in the phenylpropanoid pathway . This pathway is responsible for the production of a variety of specialized metabolites in plants, including lignin, phenolic acids, curcuminoids, coumarins, stilbenes, and a large group of flavonoids .

Pharmacokinetics

Phenylpropanolamine, a structurally related compound, is known to be metabolized in the liver by the cyp2d6 enzyme, with an elimination half-life of 21–34 hours . This suggests that 1-(2-Phenylpropyl)-1,4-diazepane might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

Based on its structural similarity to phenylpropanolamine, it may induce physiological responses such as increased heart rate and blood pressure by stimulating the release of norepinephrine and activating adrenergic receptors .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-(2-Phenylpropyl)-1,4-diazepane has several advantages for laboratory experiments. Its relatively low melting and boiling points make it easy to handle and store. It is also an effective solvent for organic and inorganic compounds, making it useful for a variety of reactions. Additionally, its use as an intermediate in the synthesis of heterocyclic compounds makes it a useful tool in the synthesis of pharmaceuticals.

However, this compound also has some limitations. It is a relatively volatile compound, and therefore should be handled with care. Additionally, it is a relatively expensive reagent, making it cost-prohibitive for some laboratory experiments.

Direcciones Futuras

1-(2-Phenylpropyl)-1,4-diazepane has potential for use in a variety of future directions. It could be used in the synthesis of novel pharmaceuticals, as its use as an intermediate in the synthesis of heterocyclic compounds has already been demonstrated. Additionally, it could be used as a solvent for organic and inorganic compounds in a variety of laboratory experiments. Finally, it could be used in the production of polymers, dyes, and pigments, as it has already been used in these applications.

Métodos De Síntesis

1-(2-Phenylpropyl)-1,4-diazepane is synthesized by a condensation reaction between 1-phenylpropane and 1,4-diketone. The reaction is catalyzed by an acid such as hydrochloric acid or sulfuric acid. The reaction proceeds through the formation of an enamine intermediate, which is then protonated and cyclized to form the desired cyclic diazepane.

Análisis Bioquímico

Biochemical Properties

It is known that phenylpropanoids, a related class of compounds, play crucial roles in plant growth, development, and interactions with the environment . They are also precursors for alkaloids .

Cellular Effects

Related compounds such as phenylpropanolamine have been shown to have significant effects on cellular processes .

Molecular Mechanism

Phenylpropanolamine, a related compound, has been found to act as an indirect sympathomimetic, inducing norepinephrine release and thereby activating adrenergic receptors .

Metabolic Pathways

Phenylpropanoids, a related class of compounds, are known to be involved in various metabolic pathways .

Subcellular Localization

It has been found that sirtuins, a family of proteins that bind to many proteins in various subcellular localizations, exert regulatory effects on many biological processes .

Propiedades

IUPAC Name |

1-(2-phenylpropyl)-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-13(14-6-3-2-4-7-14)12-16-10-5-8-15-9-11-16/h2-4,6-7,13,15H,5,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPAWXHOCYERMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCNCC1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,4-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6331227.png)

![1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6331237.png)

![5-{[Amino(imino)methyl]amino}-2-(benzoylamino)pentanoic acid, 95% (Bz-DL-Arg-OH)](/img/structure/B6331273.png)